molecular formula C20H25N3O4S2 B2578329 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide CAS No. 888413-36-3

2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2578329
CAS No.: 888413-36-3
M. Wt: 435.56
InChI Key: DQLMQLKVNRFFGC-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-carboxamide core linked to a 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido group. Its structure includes:

  • 3,5-Dimethylpiperidine moiety: Enhances lipophilicity and may influence target binding or pharmacokinetics.

Properties

IUPAC Name

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-13-10-14(2)12-23(11-13)29(26,27)16-6-4-15(5-7-16)18(24)22-20-17(8-9-28-20)19(25)21-3/h4-9,13-14H,10-12H2,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLMQLKVNRFFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 345.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Melanocortin Receptors : The compound has shown potential in modulating the activity of melanocortin receptors, particularly MC5R, which are involved in various physiological processes including energy homeostasis and inflammation .
  • PI3K/Akt/mTOR Pathway : Similar compounds have been identified as dual inhibitors of PI3Kα/mTOR pathways, which are critical in cancer cell proliferation and survival. This pathway is often dysregulated in tumors, making it a prime target for therapeutic intervention .

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor activity against various cancer cell lines:

  • Cell Lines Tested : A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines.
  • IC₅₀ Values :
    • A549: 0.20 ± 0.05 µM
    • MCF-7: 1.25 ± 0.11 µM
    • HeLa: 1.03 ± 0.24 µM

These values indicate a strong inhibitory effect on cell viability, particularly in lung cancer cells .

Apoptosis Induction

The compound has been observed to induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : It effectively causes G0/G1 phase arrest in A549 cells.
  • Inhibition of AKT Phosphorylation : At low concentrations (0.1 µM), it significantly suppresses AKT phosphorylation, a key step in the survival signaling pathway .

Case Studies

Several studies have explored the biological activity of compounds structurally related to the target compound:

  • Study on PI3Kα/mTOR Inhibitors :
    • A series of substituted thiophene derivatives were synthesized and evaluated.
    • The most promising compounds exhibited improved mTOR inhibition compared to existing therapies, demonstrating the potential for enhanced efficacy in cancer treatment .
  • Melanocortin Receptor Modulation :
    • Compounds targeting MC5R have been shown to influence metabolic processes and could lead to new treatments for obesity and related metabolic disorders .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally or functionally related molecules:

Compound Name Core Structure Key Substituents Biological Activity/Mechanism References
2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide (Target) Thiophene-carboxamide 3,5-Dimethylpiperidinyl-sulfonyl, N-methylamide Inferred: Potential anticancer, antimicrobial
Methotrexate dimethylamide (, Compound c) Pteridinyl-glutamate 2,4-Diaminopteridin-6-yl, methylamino-benzamido, dimethylamide Antifolate (inhibits dihydrofolate reductase)
(S)-2-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzamido)-5-methoxy-5-oxopentanoic acid (, Compound d) Pteridinyl-glutamate Methoxy-oxopentanoic acid, methylamino-benzamido Anticancer (methotrexate analog)
Generic sulfone derivatives (e.g., diaryl sulfones) Aryl/heteroaryl sulfone Varied substituents (e.g., halogen, alkyl) Anti-inflammatory, antimicrobial, antimalarial
Key Observations:

Sulfone Group Impact :

  • The target compound’s sulfonyl group is linked to a piperidine ring, unlike methotrexate analogs (), which lack sulfones but feature pteridinyl groups. This structural difference suggests divergent mechanisms: the target may act via sulfone-mediated pathways (e.g., enzyme inhibition or oxidative stress modulation), while methotrexate analogs target folate metabolism .
  • Compared to generic sulfones (e.g., diaryl sulfones), the 3,5-dimethylpiperidine substituent in the target compound likely improves membrane permeability due to increased lipophilicity .

Heterocyclic Core Differences: The thiophene-carboxamide core distinguishes the target from pteridinyl-based antifolates ().

Biological Activity :

  • While methotrexate derivatives () are clinically validated for cancer and autoimmune diseases, the target compound’s activity remains speculative. Its sulfone-thiophene hybrid structure may confer broader or unique activity profiles, such as dual antimicrobial and anticancer effects, as seen in other sulfones .

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